Glycyrrhizic acid
Overview
Description
Glycyrrhizic acid is an anti-inflammatory triterpene glycoside extracted from the licorice root. Inside the body, it can be metabolized to glycyrrhetinic acid which inhibits the 11-beta-hydroxysteroid dehydrogenase and some other enzymes related to the corticosteroid metabolism .
Synthesis Analysis
Glycyrrhizic acid can be synthesized in different ways. One of the main ways is the synthesis of the amide derivatives of glycyrrhizic acid and the main ways to synthesize the glycyrrhitinic acid derivatives . Another method involves the gene expression and regulation of GA biosynthesis in G. uralensis, which provides a theoretical basis for the synthesis of GA via synthetic biology .Molecular Structure Analysis
The structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid has been studied extensively. Glycyrrhizic acid and glycyrrhetinic acid are the most important active ingredients in licorice. Both GL and GA have pharmacological effects against tumors, inflammation, viral infection, liver diseases, neurological diseases, and metabolic diseases .Chemical Reactions Analysis
Glycyrrhizic acid shows a series of antitumor-related activities, such as broad-spectrum anticancer ability, resistance to the tissue toxicity caused by chemotherapy and radiation, anti-multidrug resistance mechanisms .Physical And Chemical Properties Analysis
Glycyrrhizic acid forms a single uniform layer of about 3.5 nm in the concentration regime of 0.04 to 4 mM, when added to water without a buffer solution (pH 4–5) . It is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics .Scientific Research Applications
Multifunctional Drug Carrier
Glycyrrhizic acid (GA) is primarily recognized for its role in enhancing the activity of other drugs. This is attributed to its amphiphilic nature, allowing it to form complexes with various lipophilic drugs. Its ability to integrate into lipid bilayers and affect membrane fluidity and permeability is considered a key factor in its therapeutic activities, suggesting its potential as a drug delivery system (Selyutina & Polyakov, 2019).
Neuroprotective Effects
GA has shown promise in neuroprotection, specifically in guarding against glutamate-induced excitotoxicity in rat primary neuronal cultures and hippocampal slices. It appears to function by suppressing glutamate-induced apoptosis, inhibiting Ca(2+) influx through NMDA receptors, and reducing the activation of nuclear factor kappaB (NF-kappaB) (Cherng et al., 2006).
Anti-Angiogenic in Tumor Progression
GA has demonstrated anti-angiogenic properties, making it a potential therapeutic agent for cancer. It inhibits tumor growth and angiogenesis by reducing migration, invasion, and tube formation of endothelial cells. Its impact on reducing reactive oxygen species and ERK activation in endothelial cells underlines its potential as an anti-cancer agent (Kim et al., 2013).
Antiviral Activity
GA exhibits significant antiviral properties, making it useful in treating various diseases such as hepatitis, bronchitis, AIDS, and some cancers. Its mechanism includes inhibiting the proliferation of viruses like HIV and HBV, showing promise in clinical applications (Sun et al., 2019).
Hepatoprotective Effects
GA's role in liver disease treatment is notable. It acts as an anti-inflammatory, antiviral, and antiallergic drug, influencing various pharmacological actions like inhibition of hepatic apoptosis and necrosis. Its broad range of activities positions it as a potential drug for liver disease treatment and other conditions (Li et al., 2014).
Immunoregulatory and Anti-Asthmatic Effects
GA's immunoregulatory effects are significant in treating allergic asthma. It regulates Th1/Th2 cytokines and enhances CD4(+)CD25(+)Foxp3+ regulatory T cells in mice, demonstrating its potential in asthma therapy (Ma et al., 2013).
Chemical Modification for New Bioactive Compounds
Chemical modifications of GA have led to the creation of new bioactive compounds with varied pharmacological properties, including anti-inflammatory, anti-ulcer, anti-allergic, and anti-tumor effects. This research paves the way for novel therapeutic agents derived from GA (Baltina, 2003).
Potential in Neurological Disorders
GA's inhibition of HMGB1, a protein involved in various inflammatory diseases, suggests its therapeutic potential in neurological disorders. It could be a promising alternative for treating conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's, Parkinson's, and Multiple Sclerosis (Paudel et al., 2020).
Influence on Cell Membrane Properties
GA influences the permeability and elasticity of cell membranes, crucial for drug delivery. Its ability to alter these properties at even micromolar concentrations provides insight into its mechanism of action at the cellular level (Selyutina et al., 2016).
Therapeutic Effects Overview
GA's wide range of therapeutic effects, including anti-inflammatory, anti-diabetic, antioxidant, anti-tumor, antimicrobial, and anti-viral properties, make it an important compound in various medical applications. Its effect on metabolic syndrome, tumorigenesis, microbial and viral infections, and inflammation highlights its versatility in medicine (Ming & Yin, 2013).
Mechanism of Action
Future Directions
Recent studies postulated that glycyrrhizic acid nanoparticles (GANPs) can be a promising strategy for the treatment of Severe Acute Respiratory Syndrome CoronaVirus 2 (SARS-CoV-2) infections . Further studies on the use of glycyrrhizic acid in the treatment of COVID-19 with comorbid liver injury and its mechanism are still needed .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-QWBHMCJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047006 | |
Record name | Glycyrrhizin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] | |
Record name | Glycyrrhizin | |
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Boiling Point |
Decomposes at 200 ºC | |
Record name | Glycyrrhizic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Solubility |
Easily soluble in hot water, Freely sol in hot water, alcohol; practically insol in ether, SLIGHTLY SOL IN ETHER | |
Record name | Glycyrrhizic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13751 | |
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Record name | GLYCYRRHIZIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Glycyrrhizic acid can be found in the alpha and beta forms. The alpha form is predominant in the liver and duodenum and thus, it is thought that the anti-inflammatory liver effect of this drug are mainly due to the action of this isomer. Glycyrrhizic acid anti-inflammatory effect is generated via suppression of TNF alpha and caspase 3. It also inhibits the translocation of NFkB into the nuclei and conjugates free radicals. Some studies have shown a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via JNK, ERK and PI3K/AKT. The antiviral activity of glycyrrhizic acid includes the inhibition of viral replication and immune regulation. The antiviral activity of glycyrrhizic acid seems to be of a broad spectrum and be able to cover several different viral types such as vaccinia virus, herpes simplex virus, Newcastle disease virus and vesicular stomatitis virus. The effect of glycyrrhizic acid on metabolism is thought to be related to its inhibitory activity towards 11-beta-hydroxysteroid dehydrogenase type 1 which in turn decreases the activity of hexose-6-phosphate dehydrogenase. On the other hand, some studies have shown a potential lipoprotein lipase induction in non-hepatic tissues and thus it is suggested to enhance dyslipidemic conditions., GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. | |
Record name | Glycyrrhizic acid | |
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Product Name |
Glycyrrhizin | |
Color/Form |
Crystals from glacial acetic acid, PLATES OR PRISMS FROM ACETIC ACID | |
CAS RN |
1405-86-3 | |
Record name | Glycyrrhizic acid | |
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Record name | Glycyrrhizic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13751 | |
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Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl- | |
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Record name | Glycyrrhizin | |
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Record name | Glycyrrhizic acid | |
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Record name | GLYCYRRHIZIN | |
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Record name | GLYCYRRHIZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
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Melting Point |
220 °C decomposes | |
Record name | Glycyrrhizic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | GLYCYRRHIZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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